

Protocol for Keracyanin Extraction from Plant Sources: Application Notes and Detailed Methodologies

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Compound of Interest

Compound Name: *Keracyanin*

Cat. No.: *B1673395*

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Introduction

Keracyanin (cyanidin-3-O-rutinoside) is a prominent anthocyanin found in various plant sources, notably in berries such as elderberries, blackcurrants, and certain varieties of cherries. As a potent antioxidant with potential therapeutic applications, efficient extraction and purification of **Keracyanin** are crucial for research and drug development. This document provides detailed protocols for the extraction and purification of **Keracyanin** from plant materials, along with comparative data to guide methodology selection.

Data Presentation: Quantitative Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of **Keracyanin**. The following table summarizes quantitative data from various studies on anthocyanin extraction from sources rich in cyanidin glycosides, providing a comparative overview of different solvents and techniques.

Plant Source	Extraction Method	Solvent System	Temperature (°C)	Time	Total Anthocyanin Yield (mg/g dry weight)	Reference
Elderberry	Conventional Solvent Extraction	40.9% Ethanol	20	15 min	21.0	[1]
Elderberry	Conventional Solvent Extraction	100% Ethanol	25	60 min	5.1	[1]
Elderberry	Countercurrent Extraction	20% Ethanol (pH 4)	40	4 hours	Not specified in mg/g, but 19.51g extract from 500g raw material	[2]
Blueberry Residue	Ultrasound-Assisted Dual-Aqueous Phase Extraction	Not specified	60	80 min	12.372 ± 0.078	[3]
Onion Peel	Microwave-Assisted Extraction	75% Ethanol	Not specified	5 min	21.99 (from 2g peel)	[4]
Pomegranate Peel	Maceration	Acidified Ethanol (1% HCl)	Ambient	24 hours	84.57 mg/100g	

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction (SLE) of Keracyanin from Elderberries

This protocol is a standard method for extracting anthocyanins using solvents.

Materials and Reagents:

- Fresh or frozen elderberries
- Ethanol (95% or absolute)
- Deionized water
- Hydrochloric acid (HCl) or Formic acid
- Mortar and pestle or blender
- Centrifuge and centrifuge tubes
- Rotary evaporator
- Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

Procedure:

- Sample Preparation:
 - If using fresh elderberries, wash them thoroughly and pat them dry.
 - Freeze the berries at -20°C for at least 24 hours to aid in cell wall disruption.
 - Grind the frozen berries into a fine powder using a mortar and pestle or a blender.
- Extraction:
 - Weigh the powdered plant material.
 - Prepare the extraction solvent: Acidified ethanol (e.g., 70% ethanol in water, acidified with 0.1% HCl v/v). The acidic conditions help to stabilize the flavylum cation of the

anthocyanin.

- Add the solvent to the powdered sample at a solid-to-solvent ratio of 1:10 (w/v).
- Macerate the mixture by stirring or shaking for 2-4 hours at room temperature, protected from light.
- Separation and Concentration:
 - Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
 - Decant the supernatant. The extraction of the solid residue can be repeated 2-3 times to maximize yield.
 - Combine the supernatants and filter through Whatman No. 1 filter paper to remove any remaining particulate matter.
 - Concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.
- Storage:
 - The resulting aqueous extract, rich in **Keracyanin**, can be used immediately for purification or stored at -20°C in the dark.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Keracyanin

UAE utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times.

Materials and Reagents:

- Same as Protocol 1
- Ultrasonic bath or probe sonicator

Procedure:

- Sample Preparation:
 - Prepare the powdered plant material as described in Protocol 1.
- Extraction:
 - Prepare the extraction solvent (e.g., 50% ethanol acidified with citric acid to pH 3).
 - Mix the powdered sample with the solvent at a solid-to-solvent ratio of 1:20 (w/v).
 - Place the mixture in an ultrasonic bath or use a probe sonicator.
 - Apply ultrasonic treatment for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
- Separation and Concentration:
 - Follow the separation and concentration steps as described in Protocol 1.

Protocol 3: Purification of Keracyanin using Solid-Phase Extraction (SPE)

SPE is a common method for purifying and concentrating anthocyanins from crude extracts.

Materials and Reagents:

- Crude **Keracyanin** extract
- C18 SPE cartridges
- Methanol
- Deionized water
- Acidified water (0.01% HCl)
- Acidified methanol (0.01% HCl)

Procedure:

- Cartridge Conditioning:
 - Activate the C18 SPE cartridge by passing 10 mL of methanol through it.
 - Equilibrate the cartridge by passing 10 mL of acidified water (0.01% HCl) through it.
- Sample Loading:
 - Dilute the crude extract with acidified water.
 - Load the diluted extract onto the conditioned SPE cartridge. Sugars, acids, and other polar compounds will pass through, while anthocyanins will be retained.
- Washing:
 - Wash the cartridge with 10-20 mL of acidified water to remove any remaining impurities.
- Elution:
 - Elute the retained **Keracyanin** from the cartridge using 5-10 mL of acidified methanol (0.01% HCl). Collect the colored eluate.
- Solvent Evaporation:
 - Evaporate the methanol from the eluate using a rotary evaporator or a stream of nitrogen to obtain the purified **Keracyanin** extract.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

HPLC is a powerful technique for the separation, identification, and quantification of individual anthocyanins. While analytical HPLC is used for quantification, preparative HPLC can be used for purification.

Analytical HPLC Conditions:

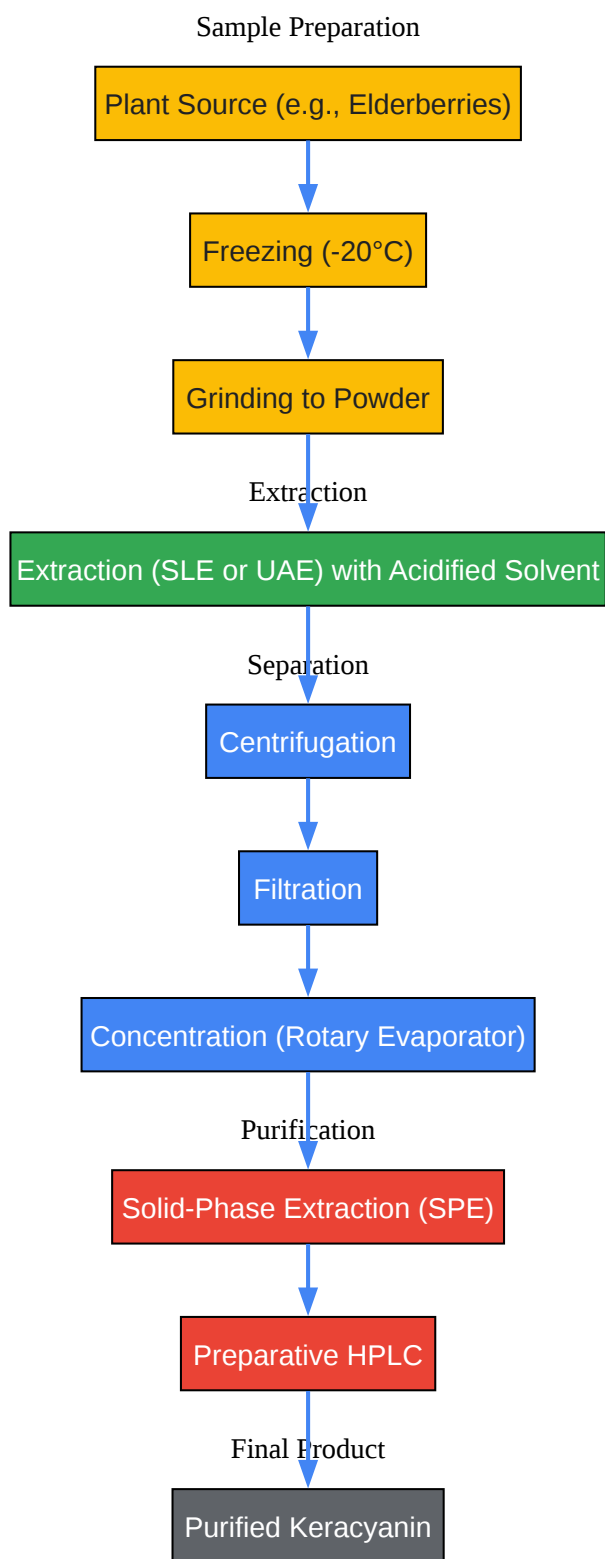
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient of two solvents is typically used:
 - Solvent A: Water/formic acid (e.g., 95:5, v/v)
 - Solvent B: Acetonitrile/formic acid (e.g., 95:5, v/v)
- Gradient Program: A linear gradient from a low percentage of Solvent B to a high percentage over 30-60 minutes.
- Flow Rate: 0.8 - 1.0 mL/min.
- Detection: Diode array detector (DAD) or UV-Vis detector at 520 nm.
- Injection Volume: 10-20 µL.
- Standard: A **Keracyanin** chloride standard should be used for identification and quantification.

Preparative HPLC for Purification:

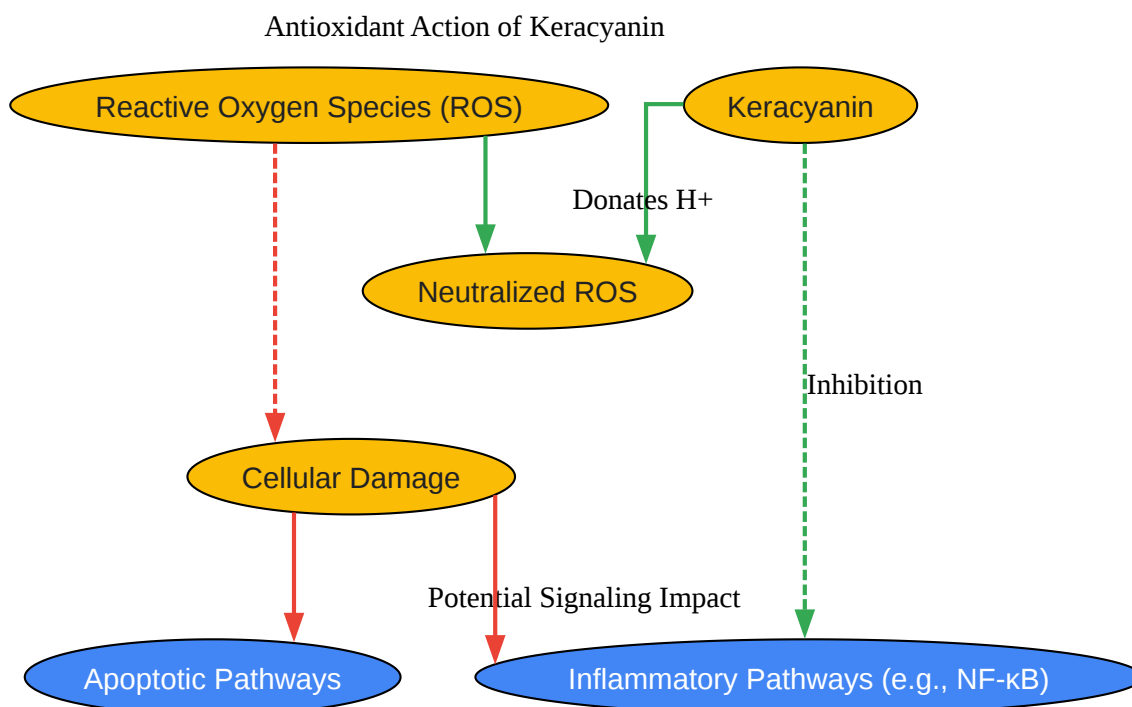
- For purification, a larger preparative HPLC column is used.
- The mobile phase and gradient conditions are similar to the analytical method but may need to be optimized for the larger column.
- The flow rate will be significantly higher.
- Fractions corresponding to the **Keracyanin** peak are collected.
- The collected fractions are then concentrated to obtain the purified compound.

Mandatory Visualizations



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Caption: Workflow for **Keracyanin** extraction and purification.



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Caption: Antioxidant action and potential signaling impact of **Keracyanin**.

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